rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine: is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two methyl groups and a trifluoroethyl group attached to the piperazine ring, making it a racemic mixture of its enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperazine and 2,2,2-trifluoroethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the piperazine, facilitating nucleophilic substitution.
Procedure: The 2,6-dimethylpiperazine is dissolved in an aprotic solvent like dimethylformamide (DMF), and 2,2,2-trifluoroethyl bromide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the trifluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Removal of the trifluoroethyl group, yielding 2,6-dimethylpiperazine.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves:
Molecular Targets: The compound may interact with various molecular targets, including enzymes and receptors in the CNS.
Pathways Involved: It may modulate neurotransmitter pathways, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: Lacks the trifluoroethyl group, making it less lipophilic and potentially less bioactive.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the dimethyl groups, which may affect its steric properties and reactivity.
N-Methylpiperazine: Contains a single methyl group, resulting in different chemical and biological properties.
Uniqueness
rac-(2R,6S)-2,6-dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both dimethyl and trifluoroethyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and potential bioactivity compared to similar compounds.
Properties
CAS No. |
2096501-19-6 |
---|---|
Molecular Formula |
C8H15F3N2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.